4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate
Description
The compound 4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate (molecular formula: C22H23N5O5, molar mass: 461.45 g/mol) features a tetrahydropyrazolo[1,5-a]pyridine core linked to a piperazine moiety via a carbonyl group, with a phenyl acetate substituent. The phenyl acetate moiety may act as a prodrug, metabolizing to a carboxylic acid in vivo .
Properties
IUPAC Name |
[4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-15(26)29-18-7-5-16(6-8-18)20(27)23-10-12-24(13-11-23)21(28)19-14-17-4-2-3-9-25(17)22-19/h5-8,14H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEOVYBXPABZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants. The interaction of the compound with its target results in conformational changes that inhibit the virus’s ability to replicate.
Biological Activity
The compound 4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 445.54 g/mol. It features a piperazine ring substituted with a tetrahydropyrazolo group and an acetate moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.54 g/mol |
| Purity | ≥95% |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular proliferation and apoptosis.
Enzyme Inhibition
Research indicates that compounds similar to this structure exhibit inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both human and Plasmodium falciparum (the malaria parasite) .
Antimicrobial Activity
Studies have shown that derivatives of tetrahydropyrazolo compounds demonstrate significant antimicrobial properties. For instance:
- In vitro assays revealed that certain pyrazole derivatives exhibited potent activity against bacterial strains, indicating their potential as antimicrobial agents .
- Mechanistic studies highlighted that these compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid replication.
Anticancer Potential
Recent investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells through:
- Modulation of signaling pathways associated with cell survival.
- Induction of reactive oxygen species (ROS), leading to oxidative stress in tumor cells .
Case Studies and Research Findings
- Study on DHODH Inhibition :
- Antimicrobial Testing :
- Anticancer Activity :
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Analysis
The compound’s heterocyclic core and functional groups are compared to three analogues from literature (Table 1):
Table 1: Structural and Functional Group Comparison
Key Observations:
Heterocyclic Core :
- The target compound’s tetrahydropyrazolo[1,5-a]pyridine core is distinct from the triazolopyrimidine in and pyrazolo[1,5-a]pyrazine in . These cores influence electronic properties and binding affinity to biological targets.
- The piperazine group in the target compound and ’s analogue enhances solubility, a critical factor in drug design .
Substituent Effects :
- The phenyl acetate in the target compound may improve membrane permeability compared to the methyl ester in ’s compound, as esters are typically more labile than acetates .
- The trifluoromethyl group in ’s compound introduces lipophilicity and metabolic stability, whereas the target’s phenyl acetate could act as a prodrug, releasing acetic acid upon hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
